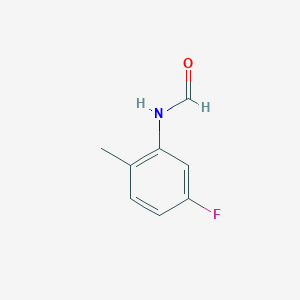

Acetylthreonyl-leucyl-asparaginyl-phenylalanine

カタログ番号 B1330339

CAS番号:

137372-00-0

分子量: 535.6 g/mol

InChIキー: COBFYEGBXADZJP-WMJIZHEVSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

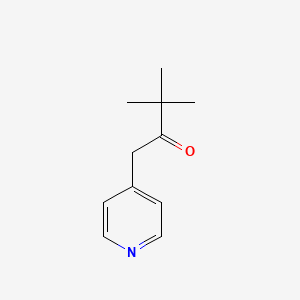

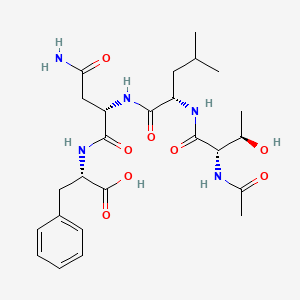

Acetylthreonyl-leucyl-asparaginyl-phenylalanine is a compound with the molecular formula C25H37N5O8 and a molecular weight of 535.6 g/mol .

Synthesis Analysis

The synthesis of phenylalanine, a component of the compound, has been studied extensively. A systematic engineering approach has been developed for the efficient biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors . This process involves two modules: the first converts aromatic precursors and glycine into phenylpyruvate, and the second catalyzes phenylpyruvate to L-phenylalanine .Chemical Reactions Analysis

Asparaginyl endopeptidases (AEPs) are known to exhibit transpeptidase activity, which is integral for the key head-to-tail cyclisation reaction during the biosynthesis of cyclotides . This could potentially be relevant to the chemical reactions involving Acetylthreonyl-leucyl-asparaginyl-phenylalanine.科学的研究の応用

Nutritional Biochemistry

- Walnut-derived peptides, including those with amino acid sequences similar to Acetylthreonyl-leucyl-asparaginyl-phenylalanine, have been shown to exhibit high angiotensin-converting enzyme (ACE) inhibitory activities. This suggests potential applications in managing hypertension and cardiovascular health (Wang et al., 2021).

Microbial Nutrition

- Certain amino acids, such as phenylalanine and leucine, are essential for the growth of Myxococcus xanthus, a type of bacterium. This underscores the importance of these amino acids in microbial metabolism and growth (Hemphill & Zahler, 1968).

Pharmaceutical Development

- Peptides containing sequences like Acetylthreonyl-leucyl-asparaginyl-phenylalanine are being investigated for their stability and effectiveness in drug formulations. For example, TAK-448, a kisspeptin analog with similar components, shows potential for treating prostate cancer (Moriya et al., 2019).

Enzymatic Studies

- Research on enzymes synthesizing acetyl-leucine, an integral component of Acetylthreonyl-leucyl-asparaginyl-phenylalanine, has been conducted to understand their role in peptide biosynthesis, particularly in the context of antibiotics production (Suzukake et al., 1980).

Peptide Synthesis

- The synthesis of complex peptides, including those with components similar to Acetylthreonyl-leucyl-asparaginyl-phenylalanine, has been studied to understand the molecular structure and function of biologically active peptides (Bodanszky et al., 1974).

Cell Metabolism

- Specific amino acids, including components of Acetylthreonyl-leucyl-asparaginyl-phenylalanine, play a significant role in cellular processes such as RNA degradation and protein stability in hepatocytes, indicating their importance in cellular metabolism and regulation (Balavoine et al., 1993).

Protein Degradation

- Studies on protein degradation have shown that asparagine and aspartyl residues, similar to those in Acetylthreonyl-leucyl-asparaginyl-phenylalanine, undergo specific reactions contributing to protein aging and degradation, which has implications in understanding protein longevity and stability (Geiger & Clarke, 1987).

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N5O8/c1-13(2)10-17(29-24(36)21(14(3)31)27-15(4)32)22(34)28-18(12-20(26)33)23(35)30-19(25(37)38)11-16-8-6-5-7-9-16/h5-9,13-14,17-19,21,31H,10-12H2,1-4H3,(H2,26,33)(H,27,32)(H,28,34)(H,29,36)(H,30,35)(H,37,38)/t14-,17+,18+,19+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBFYEGBXADZJP-WMJIZHEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(C)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30929775 |

Source

|

| Record name | N-(2-{[2-({1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]butylidene}amino)-1-hydroxy-4-methylpentylidene]amino}-1,4-dihydroxy-4-iminobutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetylthreonyl-leucyl-asparaginyl-phenylalanine | |

CAS RN |

137372-00-0 |

Source

|

| Record name | Acetylthreonyl-leucyl-asparaginyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137372000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[2-({1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]butylidene}amino)-1-hydroxy-4-methylpentylidene]amino}-1,4-dihydroxy-4-iminobutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

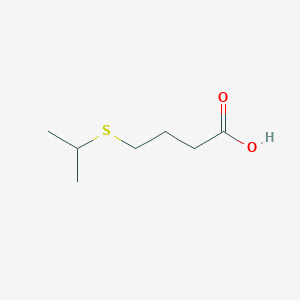

4-Propan-2-ylsulfanylbutanoic acid

79313-54-5

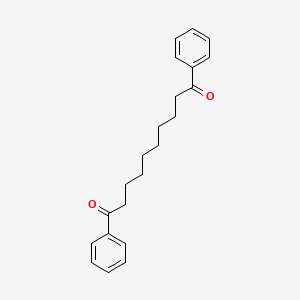

1,10-Diphenyldecane-1,10-dione

6268-61-7

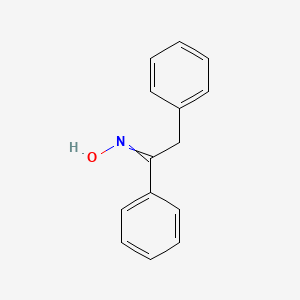

1,2-Diphenyl-1-ethanone oxime

952-06-7